1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol
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Overview
Description
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol is an organic compound with a complex structure that includes a chlorophenyl group, a pyridinyl group, and a sulfanylpropanol moiety
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenylmethanol intermediate.
Methoxylation: The intermediate is then subjected to methoxylation to form 4-chlorophenylmethoxy.
Sulfanylation: Finally, the compound undergoes sulfanylation to introduce the sulfanylpropanol moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl or pyridinyl groups with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols and acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]pyrazole: This compound has a similar chlorophenyl group but differs in its pyrazole structure.
Hydrazine-coupled pyrazole derivatives: These compounds share the pyrazole moiety but have different substituents, leading to varied biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5357-23-3 |
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Molecular Formula |
C15H16ClNO2S |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol |
InChI |
InChI=1S/C15H16ClNO2S/c16-13-6-4-12(5-7-13)9-19-10-14(18)11-20-15-3-1-2-8-17-15/h1-8,14,18H,9-11H2 |
InChI Key |
DHQVRSQXDBYKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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